molecular formula C11H23N3 B15262894 N-(Cyclohexylmethyl)-N-propylguanidine

N-(Cyclohexylmethyl)-N-propylguanidine

Cat. No.: B15262894
M. Wt: 197.32 g/mol
InChI Key: DWAFJXRBUWSAMW-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-N-propylguanidine (CAS 2060005-32-3) is a substituted guanidine derivative of interest in scientific research. With a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol, this compound is characterized by a cyclohexylmethyl group and a propyl group attached to its guanidine core . Guanidines are a significant class of nitrogen-rich compounds known for their diverse biological activities and applications in organic synthesis . In research settings, this compound has been investigated for its potential as an enzyme inhibitor or activator, and its interactions with biological targets such as histamine receptors have been noted . The structural features of the cyclohexylmethyl and propyl substituents influence its physicochemical properties and receptor binding affinity, making it a valuable scaffold in medicinal chemistry for exploring new therapeutic agents . The compound is typically synthesized through reactions such as between cyclohexylmethylamine and propyl isocyanate, followed by purification via techniques like recrystallization or chromatography . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(cyclohexylmethyl)-1-propylguanidine

InChI

InChI=1S/C11H23N3/c1-2-8-14(11(12)13)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H3,12,13)

InChI Key

DWAFJXRBUWSAMW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CCCCC1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-N-propylguanidine typically involves the reaction of cyclohexylmethylamine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)-N-propylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-(Cyclohexylmethyl)-N-propylguanidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst or reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Cyclohexylmethyl)-N-propylguanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Substituent groups on the guanidine core significantly influence physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis of N-(Cyclohexylmethyl)-N-propylguanidine and structurally related compounds:

Table 1: Key Properties of Guanidine Derivatives
Compound Name Substituents Biological Activity Applications References
This compound Cyclohexylmethyl, Propyl Potential antihyperglycemic* Pharmaceutical research
N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine 4,6-Dimethylpyrimidin-2-yl, Hydroxy Not explicitly reported Laboratory reagents
N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine Tetramethyl, Trimethoxysilylpropyl Not explicitly reported Industrial catalysts, surface modification

*Inferred from structural analogs like compound 1h .

Pharmacological Potential

  • However, the rigid cyclohexyl group could reduce metabolic degradation, extending half-life .
  • Compound 1h (): Exhibited balanced antihyperglycemic and food intake reduction in db/db mice. The cyclopropylmethyl and aminomethylcyclohexyl groups likely contribute to receptor binding specificity .

Research Findings and Gaps

Antihyperglycemic Mechanisms

Studies on compound 1h () highlight the role of guanidine derivatives in modulating insulin sensitivity and glucose uptake. The cyclohexylmethyl group in this compound may similarly interact with mitochondrial complexes or AMP-activated protein kinase (AMPK) pathways, though experimental validation is needed .

Biological Activity

N-(Cyclohexylmethyl)-N-propylguanidine is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its biological properties, receptor interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound (C11H23N3) features a guanidine group substituted with cyclohexyl and propyl moieties. Its structure can be represented as follows:

  • Chemical Formula : C11H23N3
  • Molecular Weight : 197.33 g/mol

Receptor Interactions

The compound primarily interacts with histamine receptors, specifically the H1 and H2 receptors. Research indicates that it acts as a partial agonist for these receptors, demonstrating species selectivity in its pharmacological effects. For instance, studies have shown that this compound exhibits higher potency at guinea pig H2 receptors compared to human H2 receptors, with an EC50 value of approximately 23 nM in GTPase assays conducted in Sf9 insect cells .

Pharmacological Studies

  • Histamine Receptor Agonism : The compound has been studied for its agonistic activity on histamine receptors. In particular, it has shown significant interaction with both H1 and H2 receptors, suggesting potential applications in treating conditions related to histamine dysregulation.
  • Antimicrobial Activity : Preliminary studies indicate that compounds within the guanidine class, including this compound, may possess antimicrobial properties. Research has highlighted the importance of the guanidinium group in conferring antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 1: Histamine Receptor Modulation

In a comparative study examining various substituted guanidines, this compound was identified as one of the most potent agonists for the human H2 receptor. The study emphasized its efficacy in modulating receptor activity, which could have implications for developing new antihistamines or treatments for allergic reactions .

Case Study 2: Antimicrobial Mechanisms

Research focusing on the antimicrobial action of guanidine derivatives revealed that this compound could disrupt bacterial cell membranes. This disruption leads to cell death through mechanisms involving membrane depolarization and interference with protein secretion pathways .

Data Tables

Property Value
Chemical FormulaC11H23N3
Molecular Weight197.33 g/mol
EC50 at hH2R (GTPase Assay)23 nM
Target PathogenMRSA

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